molecular formula C6H11F2NO B13569389 3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol

Cat. No.: B13569389
M. Wt: 151.15 g/mol
InChI Key: YLTPDDYLADJIOU-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol is a chemical compound with the molecular formula C6H11F2NO It is known for its unique structure, which includes a cyclopropyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol typically involves the reaction of cyclopropylamine with difluorinated intermediates. One common method includes the reaction of cyclopropylamine with 2,2-difluoropropanol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl group and fluorine atoms can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-difluoropropan-1-ol: This compound lacks the cyclopropyl group but shares the difluorinated structure.

    Cyclopropylamine: This compound contains the cyclopropyl group but lacks the difluorinated structure.

Uniqueness

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol is unique due to the combination of the cyclopropyl group and difluorinated structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol

InChI

InChI=1S/C6H11F2NO/c7-6(8,3-10)5(9)4-1-2-4/h4-5,10H,1-3,9H2

InChI Key

YLTPDDYLADJIOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(CO)(F)F)N

Origin of Product

United States

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